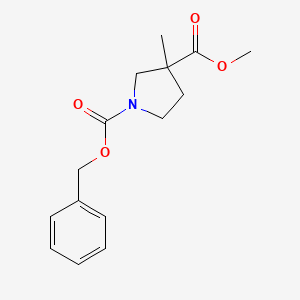

1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate

Description

1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (CAS: 188847-00-9) is a pyrrolidine-based dicarboxylate ester with the molecular formula C₁₄H₁₇NO₄ and a molecular weight of 263.293 g/mol . It features a benzyl group at the 1-position and a methyl ester at the 3-position of the pyrrolidine ring. The compound is synthesized via a two-step process: (1) condensation of pyrrolidine-3-carboxylic acid derivatives with benzyl chloroformate in a biphasic system (toluene/NaHCO₃) at 0°C, followed by (2) esterification with methylating agents, achieving yields up to 91% . It is widely utilized as a pharmaceutical intermediate for constructing bioactive molecules, particularly in protease inhibitors and kinase-targeting agents .

Properties

IUPAC Name |

1-O-benzyl 3-O-methyl 3-methylpyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(13(17)19-2)8-9-16(11-15)14(18)20-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZERBDMTFISXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

- Starting Materials: Benzylamine or benzyl halide derivatives and methyl pyrrolidine-1,3-dicarboxylate.

- Reaction Type: Nucleophilic substitution or coupling reaction.

- Solvents: Dichloromethane (DCM) is commonly used due to its ability to dissolve both organic reactants and maintain reaction control.

- Catalysts/Bases: Triethylamine (TEA) or lithium hexamethyldisilazide (LiHMDS) is used to deprotonate amines or activate nucleophiles.

- Temperature: Reactions are typically conducted at low temperatures (−78°C to room temperature) to control reaction kinetics and stereochemistry.

- Atmosphere: Anhydrous and inert atmosphere (nitrogen or argon) to prevent hydrolysis of ester groups.

Multi-Step Protection/Deprotection Strategy

- Protection: Introduction of tert-butyl carbamate (Boc) groups or methyl esters to protect amine and carboxyl functionalities during intermediate steps.

- Deprotection: Acidic or basic conditions to remove protecting groups after key bond formations.

- Alkylation: Benzylation is performed on the nitrogen of the pyrrolidine ring using benzyl bromide or chloride in the presence of a base.

Detailed Procedure Example

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Methyl pyrrolidine-1,3-dicarboxylate + LiHMDS in THF, −78°C | Deprotonation of pyrrolidine nitrogen for nucleophilic activation |

| 2 | Addition of benzyl bromide slowly at low temperature | N-alkylation to introduce benzyl group |

| 3 | Stirring at room temperature for several hours | Completion of reaction |

| 4 | Quenching with water, extraction with ethyl acetate | Workup to isolate crude product |

| 5 | Purification by liquid-liquid extraction or column chromatography | Isolation of pure 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate |

Optimization Parameters

- Base Stoichiometry: Precise equivalents of LiHMDS or triethylamine to avoid over-alkylation or side reactions.

- Temperature Control: Maintaining −78°C during addition prevents side reactions and ensures high stereochemical purity.

- Solvent Choice: Use of anhydrous solvents like THF or DCM prevents hydrolysis.

- Reaction Time: Monitoring by TLC or HPLC to avoid decomposition or by-product formation.

Industrial Scale Considerations

- Use of industrial-grade solvents and catalysts with optimized reaction times to maximize yield.

- Replacement of THF with greener solvents like 2-methyltetrahydrofuran (2-MeTHF) for safer scale-up.

- Minimizing catalyst loading by slow addition of reagents to control exothermicity.

- Workup optimization using liquid-liquid extraction rather than chromatography for cost-effectiveness.

Analytical Characterization for Purity and Structure Confirmation

| Technique | Purpose | Key Observations |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment (>95% desired) | Single sharp peak corresponding to product |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Characteristic signals: benzyl aromatic protons (~7.3 ppm), methyl ester singlet (~3.6 ppm), pyrrolidine ring protons |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak at m/z 263.29 (M+H)+ |

| Chiral HPLC (if stereochemistry relevant) | Enantiomeric excess determination | Separation of enantiomers, >90% ee achievable with chiral auxiliaries |

Research Findings and Notes on Stereochemical Control

- Use of chiral auxiliaries such as tert-butylsulfinamide or asymmetric catalysts (e.g., Evans’ oxazaborolidines) enables stereoselective synthesis.

- LiHMDS-mediated alkylation in THF at low temperature is effective for high diastereomeric excess.

- Variable temperature NMR and 2D NMR techniques help resolve conformational issues and confirm stereochemistry.

- X-ray crystallography can be employed for absolute configuration determination.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Advantages | Limitations |

|---|---|---|---|---|---|

| N-alkylation with benzyl bromide + LiHMDS | Benzyl bromide, LiHMDS | THF, DCM | −78°C to RT | High yield, stereocontrol | Requires anhydrous conditions |

| Protection/Deprotection strategy | Boc anhydride, acids/bases | DCM, MeOH | RT | Enables multi-step synthesis | Additional steps increase time |

| Industrial scale synthesis | Industrial-grade solvents, catalysts | 2-MeTHF, DCM | Controlled | Scalable, cost-effective | Requires process optimization |

Chemical Reactions Analysis

1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate has been investigated for its potential as an AM2 receptor inhibitor , which plays a crucial role in various physiological processes, including blood pressure regulation and cancer progression. Research indicates that compounds targeting the AM2 receptor can be effective in treating proliferative diseases such as pancreatic cancer. This compound has shown promise in inhibiting cancer cell migration and metastasis, making it a candidate for further development in cancer therapeutics .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

- Esterification Reactions: Utilizing carboxylic acids and alcohols to form esters.

- Pyrrolidine Formation: Employing appropriate reagents to construct the pyrrolidine ring.

The ability to modify the structure by altering substituents can lead to derivatives with enhanced biological activities or improved pharmacokinetic properties.

Biological Studies

Beyond its role as an AM2 receptor inhibitor, the compound is being studied for its broader biological activities. Preliminary studies suggest that it may exhibit anti-inflammatory and antimicrobial properties, which could expand its applications in therapeutic contexts .

Case Study 1: Cancer Treatment

In a study examining the effects of various AM2 receptor inhibitors, this compound was tested in xenograft mouse models of pancreatic cancer. The results indicated a significant reduction in tumor volume with daily administration of the compound at varying doses (5 mg/kg to 20 mg/kg), demonstrating its potential efficacy in vivo .

Case Study 2: Synthesis Optimization

A recent investigation focused on optimizing the synthetic pathways for producing this compound efficiently. Researchers explored different catalytic conditions that enhanced yield while reducing reaction time. The findings suggested that specific solvents and temperatures could dramatically influence the outcome of the synthesis process .

Comparison with Related Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | CHNO | Lacks one methyl group compared to target compound |

| N-Benzyloxycarbonylmethylpyrrolidine | CHNO | Contains an oxime functional group |

| N-Methylpyrrolidine-2-carboxylic acid | CHNO | Simplified structure with fewer functional groups |

The distinctiveness of this compound lies in its combination of functional groups, which offers unique reactivity patterns not found in simpler analogs .

Mechanism of Action

The mechanism of action of 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved include ester hydrolysis and nucleophilic attack on the carbonyl carbon .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Observations :

Key Observations :

- Efficiency : The methyl variant’s synthesis (91% yield) is more efficient than tert-butyl or azetidine derivatives due to milder conditions .

- Catalysts : Asymmetric syntheses (e.g., LiHMDS in azetidine derivatives) introduce chirality but require cryogenic conditions (-78°C), complicating scalability .

Physical and Analytical Properties

Table 3: Physical Properties

Key Observations :

- Chirality : The (R)-configured tosyloxy derivative (Table 3, Row 4) shows specific optical rotation, critical for enantioselective drug synthesis .

- Stability : Methyl esters (Row 1) are stable at room temperature, whereas tert-butyl derivatives (Row 2) require subzero storage to prevent decomposition .

Biological Activity

1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate is a synthetic compound that belongs to the class of pyrrolidine derivatives. Its unique structure, characterized by a pyrrolidine ring with two carboxylate groups and a benzyl substituent, suggests potential biological activities that merit exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₁₄H₁₉NO₄, with a molecular weight of approximately 277.32 g/mol. The compound features a five-membered nitrogen-containing ring and two esterified carboxylic acid groups, which contribute to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may modulate enzyme activity or receptor binding through:

- Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways relevant to various physiological processes.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial activities. Studies have shown that this compound demonstrates activity against several bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated in vitro for its effects on cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis.

Study on Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results indicated a significant reduction in bacterial growth for Gram-positive and Gram-negative bacteria when treated with the compound at specific concentrations.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| This compound | Escherichia coli | 75 µg/mL |

Study on Anticancer Effects

In another investigation published in the Journal of Medicinal Chemistry, the anticancer effects of the compound were assessed against various cancer cell lines. The study found that treatment with the compound resulted in a notable decrease in cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3).

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 20 |

| PC-3 | 25 |

Q & A

Q. What is the standard synthesis protocol for 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate?

The compound is synthesized via a two-step procedure:

- Step 1 : React 3-methylpyrrolidine with NaHCO₃-saturated aqueous solution in toluene at 0°C.

- Step 2 : Add benzyl chloroformate dropwise, followed by stirring at room temperature for 6 hours. Post-reaction, partition the mixture between water and toluene, wash the organic phase with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Yield: ~91% . Key considerations: Ensure precise temperature control during reagent addition to minimize side reactions.

Q. How can researchers verify the purity of synthesized this compound?

Purity is confirmed using:

Q. What are the recommended storage conditions for this compound?

Store in a sealed, moisture-free container under inert gas (e.g., N₂) at 2–8°C. Avoid prolonged exposure to light or humidity, as ester groups may hydrolyze .

Intermediate Research Questions

Q. How can researchers optimize reaction yields during synthesis?

- Use statistical Design of Experiments (DoE) to evaluate critical parameters (temperature, reagent stoichiometry, solvent volume). For example, a factorial design can identify interactions between reaction time and benzyl chloroformate concentration .

- Monitor reaction progress via thin-layer chromatography (TLC) to adjust termination points dynamically .

Q. What analytical methods are suitable for characterizing stereochemical outcomes?

- Chiral HPLC or polarimetry to resolve enantiomers (if applicable).

- X-ray crystallography for absolute configuration determination.

- NOESY NMR to analyze spatial proximity of substituents (e.g., distinguishing cis/trans isomers) .

Q. How can researchers mitigate hydrolysis of the dicarboxylate ester under aqueous conditions?

- Employ anhydrous solvents (e.g., dried toluene) and inert atmospheres during synthesis.

- Introduce steric hindrance via substituents (e.g., tert-butyl groups) to stabilize the ester .

Advanced Research Questions

Q. What computational strategies can predict optimal reaction conditions for derivatization?

- Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways.

- Apply machine learning to historical reaction data for condition prioritization (e.g., solvent polarity, catalyst selection) .

- Validate predictions with high-throughput screening (HTS) in microreactors .

Q. How should researchers resolve contradictions in kinetic data (e.g., unexpected byproducts)?

- Conduct isotopic labeling studies (e.g., ¹³C tracing) to track reaction pathways.

- Perform mechanistic kinetic analysis (e.g., Eyring plots) to distinguish competing pathways.

- Cross-reference experimental data with in silico simulations (e.g., molecular dynamics) to identify hidden intermediates .

Q. What methodologies support green chemistry principles in synthesizing this compound?

- Replace toluene with biobased solvents (e.g., cyclopentyl methyl ether) to reduce toxicity.

- Employ catalytic methods (e.g., enzyme-mediated esterification) to minimize waste.

- Integrate continuous flow systems for improved heat/mass transfer and scalability .

Q. How can reaction mechanisms be elucidated for novel derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.